6-Chloro-5-methyl-3-nitropyridin-2-amine

Descripción

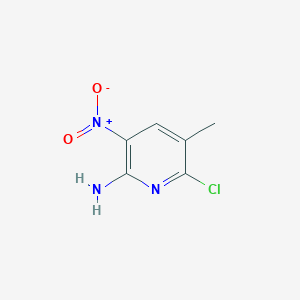

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-5-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAQCLXAYGVVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618664 | |

| Record name | 6-Chloro-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202217-19-4 | |

| Record name | 6-Chloro-5-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 5 Methyl 3 Nitropyridin 2 Amine and Analogous Pyridine Derivatives

Direct Synthetic Routes to 6-Chloro-5-methyl-3-nitropyridin-2-amine

While a single-step synthesis of this compound from simple starting materials is not commonly reported, a plausible multi-step direct route can be conceptualized based on established pyridine (B92270) chemistry. A logical approach would involve the sequential introduction of the chloro, methyl, nitro, and amino groups onto a pyridine ring.

One potential pathway begins with a commercially available substituted pyridine, such as 2-amino-5-methylpyridine. This starting material can undergo chlorination at the 6-position, followed by nitration and subsequent amination. The regioselectivity of each step is critical and is guided by the electronic and steric effects of the existing substituents.

Alternatively, a route starting from 2,6-dichloro-3-methylpyridine (B1299082) offers another viable strategy. This precursor can be selectively nitrated at the 5-position, followed by a regioselective nucleophilic aromatic substitution (SNAr) of one of the chloro groups with an amino functionality. The success of this route hinges on the differential reactivity of the two chlorine atoms, influenced by the directing effects of the methyl and newly introduced nitro groups.

Precursor Chemistry and Intermediate Synthesis for Substituted Aminonitropyridines

Preparation of Halogenated Nitropyridine Building Blocks

The synthesis of halogenated nitropyridine intermediates is a cornerstone for the construction of the target molecule. Various methods have been developed for the preparation of these key building blocks.

For instance, the synthesis of 2-chloro-4-methyl-5-nitropyridine (B1210972) can be achieved from 2-amino-4-methylpyridine (B118599) through a sequence of nitration, hydrolysis, and subsequent chlorination. The initial nitration of 2-amino-4-methylpyridine typically yields a mixture of isomers, including 2-amino-5-nitro-4-methylpyridine. This intermediate can then be hydrolyzed to the corresponding 2-hydroxy derivative, which is subsequently converted to the desired 2-chloro-4-methyl-5-nitropyridine using a chlorinating agent like phosphorus oxychloride or phosphorus pentachloride.

Another important precursor, 2,6-dichloro-3-nitropyridine (B41883), can be synthesized by the nitration of 2,6-dichloropyridine (B45657) using fuming nitric acid or a mixture of nitric and sulfuric acids. Furthermore, an alternative route involves the cyclization of 2-nitroacetate and a 2-halogenated acrylate (B77674) in the presence of an organic base and ammonia (B1221849) to form 2,6-dihydroxy-3-nitropyridine, which is then chlorinated to yield 2,6-dichloro-3-nitropyridine. This method avoids the use of harsh nitrating acids.

The table below summarizes some key halogenated nitropyridine building blocks and their typical synthetic precursors.

| Halogenated Nitropyridine Building Block | Typical Starting Material(s) | Key Reaction Steps |

| 2-Chloro-4-methyl-5-nitropyridine | 2-Amino-4-methylpyridine | Nitration, Hydrolysis, Chlorination |

| 2,6-Dichloro-3-nitropyridine | 2,6-Dichloropyridine | Nitration |

| 2,6-Dichloro-3-nitropyridine | 2-Nitroacetate, 2-Halogenated acrylate | Cyclization, Chlorination |

Strategies for Introduction and Modification of Amine and Nitro Functionalities

The introduction and manipulation of amine and nitro groups on the pyridine ring are fundamental steps in the synthesis of the target compound. Nitration is a common method for introducing a nitro group, typically using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the pyridine ring.

The introduction of an amino group can be achieved through several methods. One common approach is the reduction of a nitro group. This transformation can be accomplished using various reducing agents, such as iron in acidic media or catalytic hydrogenation. Another important method is the direct amination of a halopyridine through nucleophilic aromatic substitution. This can be achieved by reacting the halopyridine with ammonia or an appropriate amine source. For less reactive halopyridines, transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are often employed.

Catalytic Approaches and Advanced Synthetic Transformations

Modern synthetic organic chemistry offers powerful catalytic methods for the functionalization of pyridine rings, providing efficient and selective routes to complex molecules like this compound.

Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination) in Pyridine Functionalization

The Buchwald-Hartwig amination has emerged as a versatile and powerful tool for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl and heteroaryl halides, including chloropyridines, with a wide range of amines. The reaction typically employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base.

This methodology is particularly valuable for the synthesis of aminopyridines where direct nucleophilic substitution is challenging due to the low reactivity of the chloropyridine precursor. The choice of ligand is often crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results. The Buchwald-Hartwig amination offers a broad substrate scope and functional group tolerance, making it a highly valuable transformation in the synthesis of complex pyridine derivatives.

Regioselective Nucleophilic Aromatic Substitution on Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine, particularly when activated by electron-withdrawing groups such as a nitro group. In the context of synthesizing this compound, the regioselective amination of a dihalonitropyridine precursor is a key step.

For example, in a molecule like 2,6-dichloro-3-nitropyridine, the two chlorine atoms are in different chemical environments. The chlorine at the 2-position is ortho to the electron-withdrawing nitro group, while the chlorine at the 6-position is para. Both positions are activated towards nucleophilic attack. However, the inductive effect of the nitro group makes the C-2 position more electron-deficient and thus more susceptible to nucleophilic attack. This can lead to a kinetically controlled regioselective substitution at the 2-position. The outcome of the reaction can also be influenced by the steric hindrance of the incoming nucleophile and the reaction conditions.

Oxidative Amination Routes to Aminonitropyridines

Oxidative amination represents a significant synthetic strategy for the introduction of an amino group onto the pyridine ring, particularly for the synthesis of aminonitropyridines. This method involves the formal substitution of a hydrogen atom with an amino group in the presence of an oxidizing agent. The electron-withdrawing nature of the nitro group facilitates nucleophilic attack on the pyridine ring, making oxidative amination a viable route for the synthesis of various aminonitropyridine derivatives.

One of the well-established methods for the direct amination of pyridines is the Chichibabin reaction, which traditionally utilizes sodium amide. chemistnotes.comwikipedia.org However, modifications of this reaction and other oxidative amination approaches have been developed to overcome limitations and improve yields and regioselectivity. The addition of an oxidizing agent, such as potassium permanganate (B83412) (KMnO4), can facilitate the removal of a hydride ion, which is a key step in the amination of electron-deficient rings like nitropyridines. scientificupdate.com This approach can often be performed under milder conditions compared to the classical Chichibabin reaction. scientificupdate.com

A notable example of oxidative amination is the synthesis of 2-amino-5-nitropyridine (B18323) from 3-nitropyridine (B142982). When 3-nitropyridine is treated with ammonia in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water in the presence of potassium permanganate, a highly selective amination occurs at the position para to the nitro group, yielding 2-amino-5-nitropyridine in good yield. ntnu.no This regioselectivity is a common feature in the amination of 3-nitropyridine derivatives. researchgate.net

Research has shown that both vicarious nucleophilic substitution and oxidative substitution methods can be employed for the amination of 3-nitropyridines and 4-substituted-3-nitropyridines, leading to the formation of 4-substituted-2-alkylamino-5-nitropyridines with high regioselectivity. researchgate.net These methods provide a direct pathway to introduce an amino or alkylamino group at the C-2 position of the pyridine ring, which is activated by the C-3 nitro group.

The general mechanism for oxidative amination involves the nucleophilic addition of an amine or ammonia to the electron-deficient pyridine ring to form a σ-complex. researchgate.net This intermediate is then oxidized, leading to the elimination of a hydride ion and the restoration of aromaticity, resulting in the aminated product. The choice of oxidizing agent and reaction conditions is crucial for the success of the reaction and can influence the yield and selectivity of the desired aminonitropyridine.

While direct oxidative amination of "this compound" is not explicitly detailed in the reviewed literature, the principles established from the synthesis of analogous compounds suggest its feasibility. The chloro and methyl substituents on the pyridine ring would influence the electronics and sterics of the nucleophilic attack, potentially affecting the reaction conditions required and the regioselectivity of the amination.

The table below summarizes key research findings for the oxidative amination of nitropyridine derivatives, which serve as important analogs for understanding the potential synthesis of this compound.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Nitropyridine | NH3, KMnO4, DMSO/water | 2-Amino-5-nitropyridine | 66 | ntnu.no |

| 3-Nitropyridines | NH3 or Amines, Oxidative Substitution | 2-Alkylamino-5-nitropyridines | High Regioselectivity | researchgate.net |

| Pyridine Derivatives | KNH2, KMnO4, Liquid NH3 (low temp) | Aminopyridines | - | scientificupdate.com |

Chemical Reactivity and Derivatization Strategies for 6 Chloro 5 Methyl 3 Nitropyridin 2 Amine

Transformations of the Nitro Group: Reduction and Related Reactions

The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, and various methods are applicable to this substrate. uoanbar.edu.iq The most common transformation is the complete reduction of the nitro group to a primary amine, yielding 6-chloro-5-methylpyridine-2,3-diamine. This reaction significantly alters the electronic properties of the pyridine (B92270) ring, converting a strongly deactivating group into a strongly activating one.

Commonly employed methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. uoanbar.edu.iqnih.gov It is often a clean and efficient method, but care must be taken to prevent dehalogenation (loss of the chlorine atom), which can be a competing side reaction with some catalysts. researchgate.net

Metal-Acid Systems: A classic and robust method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid. acs.orgnih.gov For instance, the use of iron powder in refluxing acetic acid is a common procedure for reducing nitroarenes to anilines. uoanbar.edu.iq Another effective system is stannous chloride (SnCl₂) in concentrated hydrochloric acid. libretexts.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney Nickel or an iron oxide/hydroxide catalyst) can also be used to effect the reduction. uoanbar.edu.iq

Other Reducing Agents: A method for the reduction of vicinally substituted nitropyridines using a combination of zinc powder, ammonium (B1175870) chloride, and ethanol (B145695) under ultrasonication has been proposed, which can increase the yields of the corresponding hydroxylamines. libretexts.org Sodium borohydride, typically unreactive towards nitro groups, can be activated with catalysts to perform the reduction. rsc.org

Under controlled conditions, it is possible to achieve partial reduction of the nitro group to intermediate oxidation states, such as the nitroso or hydroxylamino derivatives. For example, the reduction of nitropyridines with Zn/NH₄Cl/EtOH can yield N-(3-pyridyl)hydroxylamines. libretexts.org These intermediates can be valuable for further, more complex synthetic transformations.

| Reduction Method | Typical Reagents | Primary Product | Key Considerations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Amine (diamine) | Potential for dehalogenation. researchgate.net |

| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl | Amine (diamine) | Robust, widely applicable method. acs.orglibretexts.org |

| Controlled Reduction | Zn/NH₄Cl/EtOH | Hydroxylamine | Allows for isolation of intermediate reduction products. libretexts.org |

Substitution Chemistry of the Pyridyl Halogen Atom

The chlorine atom at the C-6 position is susceptible to substitution by various nucleophiles, a reaction facilitated by the electronic nature of the pyridine ring. This reactivity is primarily governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. stackexchange.com This deficiency is greatly amplified by the presence of the strongly electron-withdrawing nitro group at the C-3 position. According to the principles of SNAr, such electron-withdrawing groups strongly activate positions ortho and para to them for nucleophilic attack. nih.gov In 6-Chloro-5-methyl-3-nitropyridin-2-amine, the chloro group is in the para-position (C-6) relative to the nitro group (C-3), making it a prime site for nucleophilic displacement. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

A wide range of nucleophiles can be employed to displace the chloride, including:

Amines: Reaction with primary or secondary amines can introduce new amino substituents, a process that can be performed under thermal conditions or, more efficiently, using modern catalytic methods.

Alkoxides and Thiolates: Oxygen and sulfur nucleophiles can be used to form the corresponding ethers and thioethers.

Carbon Nucleophiles: Stabilized carbanions can also participate in SNAr reactions, leading to the formation of new carbon-carbon bonds.

In addition to traditional SNAr reactions, modern palladium-catalyzed cross-coupling reactions have become powerful tools for the functionalization of aryl and heteroaryl halides. These methods offer broader substrate scope and milder reaction conditions. For the title compound, two key reactions are particularly relevant:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a highly versatile method for forming carbon-nitrogen bonds. It allows for the coupling of the 6-chloro position with a wide variety of amines, including anilines and alkylamines, under relatively mild conditions. nih.govthieme-connect.com This method is often superior to traditional SNAr amination, especially for less reactive amines or when milder conditions are required.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the 6-chloro position with boronic acids or their esters. nih.govresearchgate.net This allows for the introduction of a diverse array of aryl, heteroaryl, or vinyl substituents at this position, significantly increasing molecular complexity.

| Reaction Type | Typical Reagents/Catalyst | Bond Formed | Example Transformation |

|---|---|---|---|

| SNAr | Amine, Alkoxide, Thiolate | C-N, C-O, C-S | Displacement of Cl with -OR group. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP) | C-N | Coupling with a primary or secondary amine. nih.gov |

| Suzuki-Miyaura Coupling | Boronic acid (R-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | Coupling with an arylboronic acid. nih.gov |

Functionalization of the Amino Group and Nitrogen-Based Derivatives

The primary amino group at the C-2 position offers another key site for derivatization. Its nucleophilic character allows for a variety of reactions, including acylation and diazotization, to form a range of nitrogen-based derivatives.

Acylation: The 2-amino group can be readily acylated by reacting it with acylating agents such as acid chlorides or anhydrides. nih.govstackexchange.com This reaction leads to the formation of the corresponding amide. For example, reaction with acetic anhydride (B1165640) would yield N-(6-chloro-5-methyl-3-nitropyridin-2-yl)acetamide. Studies on the acylation of 2-aminopyridines have shown that the reaction typically occurs directly at the exocyclic amino nitrogen. nih.gov However, depending on the conditions and the acylating agent, N,N-diacylation can sometimes be observed, where a second acyl group attaches to the amide nitrogen. pearson.com The choice of solvent and base is critical in controlling the outcome of these reactions; for instance, using a weaker base like pyridine can favor mono-acylation over di-acylation. pearson.com

Diazotization: The 2-amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. thieme-connect.com This reaction converts the primary amino group into a diazonium salt (-N₂⁺). Pyridine-2-diazonium salts are known to be highly reactive and often unstable intermediates. thieme-connect.com They can readily undergo hydrolysis to form the corresponding 2-hydroxypyridine (B17775) derivative or be used in situ for Sandmeyer-type reactions to introduce other functional groups, although their instability can limit their synthetic utility compared to more stable arenediazonium salts. nih.gov The diazotization of aminopyridines in dilute mineral acid leads to the formation of diazonium ions that hydrolyze rapidly to the corresponding hydroxy-compounds. thieme-connect.com

Further derivatization can be achieved by leveraging the nucleophilicity of the amino group to construct more complex heterocyclic systems, for example, through condensation reactions with bifunctional electrophiles.

Interplay of Substituents on Pyridine Ring Reactivity

The chemical behavior of this compound is not merely the sum of its individual functional groups but is a result of their complex interplay. The electronic and steric effects of each substituent modulate the reactivity of the others and the pyridine ring as a whole.

Electronic Effects: The pyridine ring is inherently π-deficient. This effect is strongly enhanced by the powerful electron-withdrawing nitro group (-I, -M effect) at C-3. nih.gov This deactivation makes the ring less susceptible to electrophilic aromatic substitution but highly activated towards nucleophilic aromatic substitution. uoanbar.edu.iq Conversely, the amino group at C-2 is a strong electron-donating group (+M effect), which enriches the ring with electron density, particularly at the ortho and para positions. rsc.org The chloro group at C-6 exerts a deactivating inductive effect (-I) but can donate electron density through resonance (+M). The methyl group at C-5 is a weak electron-donating group (+I effect).

This combination creates a "push-pull" electronic system. The strong electron-donating amino group and the strong electron-withdrawing nitro group are ortho to each other, leading to significant electronic polarization. This electronic environment dictates the regioselectivity of various reactions:

Steric Effects: The substituents also exert steric hindrance, which can influence the accessibility of certain positions. The amino group at C-2 and the chloro group at C-6 flank the ring nitrogen, potentially hindering reactions that require coordination at the nitrogen atom. acs.org Similarly, the methyl group at C-5 can sterically influence reactions at the adjacent C-6 (chloro) and C-4 positions. For instance, the approach of a bulky nucleophile to the C-6 position might be somewhat impeded by the adjacent methyl group.

Spectroscopic and Crystallographic Characterization of 6 Chloro 5 Methyl 3 Nitropyridin 2 Amine

Advanced Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. For 6-Chloro-5-methyl-3-nitropyridin-2-amine, a complete NMR analysis would involve acquiring and interpreting both ¹H (proton) and ¹³C (carbon-13) NMR spectra.

¹H NMR Spectroscopy: This would reveal the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include a singlet for the methyl group protons, a signal for the aromatic proton on the pyridine (B92270) ring, and a broad signal for the amine (-NH₂) protons. The chemical shifts (δ) and coupling constants (J) would provide definitive information about the substitution pattern.

¹³C NMR Spectroscopy: This spectrum would show distinct signals for each unique carbon atom in the molecule, including the methyl carbon and the five carbons of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon, influenced by the chloro, methyl, nitro, and amine substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative) (Note: This table is illustrative and not based on published experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.3 | ~18 |

| C4-H | ~8.0 | ~125 |

| -NH₂ | ~6.5 (broad) | - |

| C2 | - | ~155 |

| C3 | - | ~130 |

| C4 | - | ~125 |

| C5 | - | ~140 |

| C6 | - | ~148 |

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₆ClN₃O₂), HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass. The close agreement between these values would confirm the molecular formula. The calculated monoisotopic mass of C₆H₆ClN₃O₂ is approximately 187.0149 g/mol . nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound (Note: This table is illustrative and not based on published experimental data.)

| Parameter | Value |

| Molecular Formula | C₆H₆ClN₃O₂ |

| Calculated Monoisotopic Mass | 187.0149 |

| Measured Mass (Hypothetical) | 187.0151 |

| Ion Type (Hypothetical) | [M+H]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2900-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (-NO₂) (around 1550 and 1350 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretching (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the carbon backbone of the pyridine ring.

Table 3: Key Expected Vibrational Frequencies for this compound (Note: This table is illustrative and not based on published experimental data.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Amine) | 3300 - 3500 | IR, Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Methyl) | 2850 - 2960 | IR, Raman |

| NO₂ Asymmetric Stretch | ~1550 | IR |

| NO₂ Symmetric Stretch | ~1350 | IR |

| C=C / C=N Stretch (Ring) | 1400 - 1600 | IR, Raman |

| C-Cl Stretch | < 800 | IR, Raman |

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this method would provide unambiguous proof of its structure. The analysis would yield detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups. This technique would definitively confirm the connectivity and stereochemistry of the molecule. To date, a crystal structure for this specific compound has not been deposited in publicly accessible crystallographic databases.

Table 4: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative and not based on published experimental data.)

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 18.9 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1446.4 |

| Z | 4 |

Computational Chemistry and Theoretical Studies of 6 Chloro 5 Methyl 3 Nitropyridin 2 Amine

Application of Quantum Mechanical Methods (Ab Initio and Density Functional Theory) to Pyridine (B92270) Derivatives

Quantum mechanical methods are fundamental to the computational study of pyridine derivatives. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Density Functional Theory (DFT) is another widely used approach that models the electron correlation through functionals, offering a balance between accuracy and computational cost. researchgate.net

For pyridine derivatives, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide reliable results for molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net These methods are instrumental in understanding the effects of substituents on the pyridine ring. The choice of basis set, such as the 6-311++G(d,p), is crucial for obtaining accurate results, especially for properties like nuclear magnetic resonance (NMR) chemical shifts and the analysis of intramolecular interactions. researchgate.net The combination of DFT with a suitable basis set allows for the detailed investigation of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key to understanding the reactivity of these compounds. researchgate.net

Molecular Geometry Optimization and Conformational Landscape Analysis

The optimization of the molecular geometry of 6-chloro-5-methyl-3-nitropyridin-2-amine is the first step in its computational analysis. This process seeks to find the lowest energy arrangement of the atoms in the molecule. For the related compound 2-amino-3-nitropyridine (B1266227), both DFT (B3LYP) and ab initio (MP2) methods with the 6-311++G(d,p) basis set have been used to compute geometrical parameters, which show good agreement with experimental X-ray crystallography data. researchgate.net

Below is a table of representative calculated geometric parameters for the core structure, based on studies of 2-amino-3-nitropyridine. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-N(H2) | 1.35 Å |

| Bond Length | C3-N(O2) | 1.45 Å |

| Bond Length | N-O (nitro) | 1.23 Å |

| Bond Angle | N(H2)-C2-C3 | 120.5° |

| Bond Angle | C2-C3-N(O2) | 118.7° |

| Dihedral Angle | C4-C3-N(O2)-O | ~0° (planar) |

Note: These values are for the parent compound 2-amino-3-nitropyridine and serve as an approximation for this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are highly effective in predicting and interpreting the spectroscopic features of molecules. For pyridine derivatives, DFT calculations can simulate infrared (IR), Raman, and NMR spectra. researchgate.netresearchgate.net

The vibrational frequencies (IR and Raman) can be calculated, and a comparison with experimental data can lead to a detailed assignment of the vibrational modes. For 2-hydroxy-5-methyl-3-nitropyridine, DFT calculations with the B3LYP functional and a 6-311G(3d,2p) basis set were found to yield vibrational frequencies that are in good agreement with experimental IR spectra. researchgate.net The characteristic vibrations would include the N-H stretching of the amino group, asymmetric and symmetric stretching of the NO2 group, and various C-C and C-N stretching modes of the pyridine ring.

NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net For 2-amino-3-nitropyridine, these calculations, when performed with a model that accounts for solvent effects (e.g., IEF-PCM model for DMSO), show good correlation with experimental NMR data. researchgate.net The predicted chemical shifts help in the assignment of the observed peaks to specific atoms in the molecule.

The following table presents representative calculated vibrational frequencies for key functional groups, based on studies of similar compounds. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric Stretch | ~3500 |

| Amino (N-H) | Symmetric Stretch | ~3380 |

| Nitro (NO2) | Asymmetric Stretch | ~1570 |

| Nitro (NO2) | Symmetric Stretch | ~1350 |

| Pyridine Ring | C=C/C=N Stretch | 1600-1400 |

Note: These are representative values from related pyridine derivatives and may vary for this compound.

Energetic Profiling of Reaction Pathways and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, a key reaction is nucleophilic aromatic substitution (SNA r), where a nucleophile can displace the chloro group. The presence of the electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack. mdpi.com

Another important reaction pathway for nitropyridines is the reduction of the nitro group to an amino group, which is a common transformation in organic synthesis. Computational studies can model the reaction pathway for this reduction, for example, by catalytic hydrogenation, and determine the energetics of the intermediate steps.

Academic Research Applications of 6 Chloro 5 Methyl 3 Nitropyridin 2 Amine and Its Synthetic Analogs

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

6-Chloro-5-methyl-3-nitropyridin-2-amine is recognized for its role as a versatile intermediate in organic synthesis and medicinal chemistry. cymitquimica.com The compound's utility stems from the distinct reactivity of its functional groups. It possesses a six-membered aromatic heterocycle containing a nitrogen atom, with a chlorine atom at the 6-position, a methyl group at the 5-position, a nitro group at the 3-position, and an amino group at the 2-position. cymitquimica.com

The presence of these groups allows for a variety of chemical reactions:

The amino group can function as a nucleophile. cymitquimica.com

The nitro group is capable of undergoing reactions such as reduction to an amino group or participating in substitution reactions. cymitquimica.com

The chloro atom can be displaced via nucleophilic aromatic substitution, a common strategy for building molecular complexity.

This combination of reactive sites makes the compound a valuable building block for constructing more elaborate molecules, including various heterocyclic compounds and potential pharmaceuticals. cymitquimica.comguidechem.com Its application is primarily in a laboratory setting as a foundational component for further chemical development. cymitquimica.com

| Functional Group | Position | Synthetic Utility |

|---|---|---|

| Amino (-NH₂) | 2 | Acts as a nucleophile in various coupling reactions. |

| Nitro (-NO₂) | 3 | Can be reduced to an amine; activates the ring for nucleophilic substitution. cymitquimica.com |

| Methyl (-CH₃) | 5 | Influences electronic properties and steric interactions. |

| Chloro (-Cl) | 6 | Serves as a leaving group in nucleophilic aromatic substitution reactions. |

Contribution to the Development of Chemical Probes and Enzyme Modulators

The 2-aminopyridine (B139424) scaffold is a well-established structural motif in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. While specific, detailed studies on this compound as a direct precursor to widely-known enzyme modulators are not extensively documented in the provided literature, its structural class is highly relevant to this area of research.

In the field of protein kinase inhibitor development, substituted pyridines are common structural components. Research into related compounds highlights the utility of this chemical class. For instance, the bioactivity of compounds like 5,6-Dichloro-3-nitropyridin-2-amine is often compared with its derivatives, including this compound, to establish clear structure-activity relationships (SAR). Such comparisons are crucial for optimizing the potency and selectivity of kinase inhibitors. This implies that this compound is a relevant compound for SAR studies in the pursuit of new kinase inhibitors.

Role in the Discovery of Novel Agrochemical Research Compounds

The application of pyridine (B92270) derivatives extends into agrochemical research, where they serve as core structures for new pesticides and herbicides. Structural analogs of this compound are utilized in the synthesis of agricultural chemicals. For example, 2-Chloro-5-methylpyridine 1-oxide is a key component in the production of various agrochemicals. lookchem.com Similarly, 5,6-Dichloro-3-nitropyridin-2-amine is another related intermediate used in the development of new pesticides. The established use of these closely related analogs suggests the potential of the this compound scaffold in the discovery of novel agrochemical compounds.

Exploration in New Heterocyclic Chemical Entities with Potential Bioactivities

A primary application of this compound is as a starting material for the synthesis of novel heterocyclic chemical entities. cymitquimica.comguidechem.com Its multifunctional nature allows synthetic chemists to perform sequential modifications, leading to the creation of more complex ring systems or highly substituted derivatives. By leveraging the reactivity of the chloro, amino, and nitro groups, researchers can build a library of new molecules. These new chemical entities are often synthesized for screening programs aimed at discovering compounds with desirable biological activities, contributing to the broader search for new therapeutic agents and other functional molecules. cymitquimica.com

Emerging Research Frontiers and Future Perspectives for 6 Chloro 5 Methyl 3 Nitropyridin 2 Amine

Synthesis of Complex Pyridine-Based Architectures

The structure of 6-Chloro-5-methyl-3-nitropyridin-2-amine is inherently suited for its use as a foundational scaffold in the synthesis of more complex molecular architectures. Pyridine (B92270) and its derivatives are recognized as "privileged structures" in drug design, frequently appearing in pharmaceuticals and agrochemicals. researchgate.net The reactivity of this compound is largely dictated by the chloro and nitro substituents on the electron-deficient pyridine ring.

Future research will likely exploit the chloro group at the 6-position as a key reaction handle. The potent electron-withdrawing effect of the nitro group at the 3-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). researchgate.net This activation facilitates the displacement of the chlorine atom by a wide array of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the straightforward coupling of the pyridine core to other molecular fragments, enabling the construction of intricate, multi-ring systems. For instance, similar 2-chloropyridine (B119429) derivatives are used as key intermediates in the synthesis of biologically active compounds. guidechem.comgoogle.com The 2-amino group can act as a directing group or be a site for further modification, adding another layer of synthetic versatility.

The table below summarizes potential synthetic transformations utilizing this compound as a building block.

| Reaction Type | Nucleophile | Potential Product Class |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Substituted 2,6-diaminopyridines |

| Suzuki Coupling | Boronic Acids/Esters | 6-Aryl-5-methyl-3-nitropyridin-2-amines |

| Stille Coupling | Organostannanes | 6-Alkenyl/Aryl Pyridine Derivatives |

| Thiolation | Thiols | 6-(Thioether)-substituted Pyridines |

| Sonogashira Coupling | Terminal Alkynes | 6-Alkynylpyridine Derivatives |

These reactions pave the way for creating libraries of novel pyridine-based compounds with diverse functionalities, which can then be screened for various biological activities.

Development of Novel Mechanistic Insights and Predictive Models

A deeper understanding of the reactivity and electronic properties of this compound is crucial for its rational application in synthesis. Future research will increasingly rely on computational chemistry to develop novel mechanistic insights and predictive models. researchgate.net

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, aromaticity, and reactivity of nitropyridine derivatives. tandfonline.comresearchgate.net For this compound, DFT studies can:

Predict Reaction Pathways: By modeling transition states and reaction intermediates, researchers can predict the regioselectivity and feasibility of various SNAr reactions, guiding experimental design.

Analyze Non-Covalent Interactions: In larger molecules derived from this scaffold, the nitro group can form intramolecular hydrogen bonds, which can influence the molecule's conformation and biological activity. researchgate.net DFT can model these interactions and predict their impact.

By combining theoretical predictions with experimental observations, a comprehensive mechanistic understanding can be developed. This synergy allows for the refinement of predictive models that can accelerate the discovery of new reactions and molecules with desired properties, minimizing trial-and-error synthesis.

Potential for Novel Derivatizations and Applications

The true potential of this compound lies in the novel derivatives it can generate and their subsequent applications, particularly in medicinal chemistry. The 2-aminopyridine (B139424) motif is a well-established "hinge-binding" fragment in a large class of protein kinase inhibitors, which are critical in cancer therapy. nih.govmdpi.com

The strategic position of the reactive chloro group allows for the introduction of a vast array of side chains and molecular fragments designed to target the active sites of specific enzymes. nih.govmdpi.com Following the displacement of the chlorine, the nitro group can be readily reduced to a primary amine. This newly formed amino group provides an additional vector for diversification, allowing for the attachment of further substituents through amide bond formation or other coupling reactions.

This derivatization potential positions this compound as an attractive starting material for generating compound libraries for high-throughput screening against various therapeutic targets, including:

Protein Kinases: Targeting kinases like AURK, PLK, and CDK2 involved in cell cycle regulation. nih.govnih.gov

Antiviral Agents: Pyridine derivatives are known to exhibit antiviral properties.

Agrochemicals: Development of novel herbicides and fungicides. google.com

The table below outlines a potential derivatization strategy and its applications.

| Step | Modification | Purpose | Potential Application |

| 1 | SNAr at C6-Cl | Introduce target-specific side chain | Kinase Inhibitors, GPCR Modulators |

| 2 | Reduction of NO2 to NH2 | Create new point for derivatization | Introduce solubility-enhancing groups |

| 3 | Acylation of new NH2 | Attach additional pharmacophores | Optimize binding affinity and selectivity |

Integration of Advanced Computational and Experimental Methodologies

The future of chemical research on molecules like this compound will be characterized by the deep integration of advanced computational and experimental techniques. The design-synthesis-test-analyze cycle will be significantly enhanced by this synergistic approach.

An integrated workflow would involve:

In Silico Design: Using computational docking and molecular dynamics simulations to design novel derivatives targeting a specific protein. nih.gov Predictive models (as discussed in 8.2) would assess synthetic feasibility.

Synthesis: Executing the synthesis of the designed compounds using the chemical reactivity of the parent scaffold (as in 8.1).

Structural Confirmation: Utilizing advanced analytical techniques to confirm the structure of the synthesized molecules. X-ray crystallography is particularly vital as it provides unambiguous, three-dimensional structural data at the atomic level, confirming regiochemistry and revealing solid-state conformation and intermolecular interactions. utah.eduwikipedia.orgnih.gov This experimental data is then used to validate and refine the initial computational models. researchgate.netresearchgate.netmdpi.com

Biological Evaluation: Testing the novel compounds in relevant biological assays to determine their activity and properties.

This integrated approach, combining the predictive power of computational chemistry with the definitive validation of experimental methods like X-ray crystallography, represents the frontier of modern drug discovery and materials science. It ensures a more rational, efficient, and resource-effective path toward the development of novel, high-value molecules derived from the this compound scaffold.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (1:3 v/v) | 0–5 | 78 |

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The amine proton (NH₂) appears as a broad singlet at δ 5.8–6.2 ppm, while aromatic protons resonate at δ 7.5–8.5 ppm. The nitro group deshields adjacent carbons by 3–5 ppm .

- IR Spectroscopy : Confirm nitro (1530–1370 cm⁻¹ asymmetric stretch) and amine (3350–3250 cm⁻¹ N-H stretch) groups.

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N-H⋯O/N interactions) and Cl⋯Cl contacts (~3.28 Å), which influence packing .

Critical Note: Tautomeric equilibria (amine ↔ imine) may split NMR peaks; use variable-temperature NMR to confirm dynamic behavior .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level. Compare predicted vs. experimental NMR/IR spectra to identify discrepancies.

- Tautomer Validation : If amine/imine tautomers are suspected, calculate Gibbs free energy differences (ΔG) to determine dominant forms.

- Solvent Effects : Include solvent models (e.g., PCM for DMSO) in computations to match experimental conditions .

Case Study: For 3-nitropyridines, computational models often underestimate nitro group electron-withdrawing effects, requiring manual adjustment of shielding parameters .

Advanced: What strategies are recommended for analyzing and mitigating substituent-directed regioselectivity challenges during functionalization reactions?

Methodological Answer:

- Steric/Electronic Mapping : Use Hammett σ values to predict nitro (σₚ = 1.27) and chloro (σₚ = 0.23) group effects. The nitro group directs electrophiles to meta positions, while chloro groups favor para substitution.

- Protecting Groups : Temporarily protect the amine (e.g., acetylation) to prevent undesired N-alkylation during reactions .

- Kinetic vs. Thermodynamic Control : Optimize reaction time/temperature to favor desired intermediates. For example, short reaction times (<2 hr) minimize nitro group reduction .

Basic: What crystallization conditions produce diffraction-quality crystals for X-ray analysis of this compound?

Methodological Answer:

- Solvent Selection : Use ethanol/water (4:1) or dichloromethane/hexane (slow evaporation).

- Temperature Gradients : Cool from 40°C to 4°C over 48 hr to grow large, ordered crystals.

- Crystal Handling : Mount crystals in Paratone-N oil to prevent dehydration during data collection.

Structural Insights: X-ray analysis reveals intermolecular N-H⋯O hydrogen bonds (2.8–3.0 Å) and Cl⋯Cl interactions (3.28 Å), contributing to a layered packing motif .

Advanced: How should researchers approach mechanistic studies of nucleophilic aromatic substitution reactions involving this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated amines to identify rate-determining steps.

- Computational Modeling : Simulate transition states (e.g., at the M06-2X/def2-TZVP level) to map activation energies for nitro vs. chloro substitution pathways.

- Leaving Group Analysis : Test alternative leaving groups (e.g., Br vs. Cl) to evaluate bond dissociation energies and their impact on reactivity .

Example: Substitution at the 6-chloro position proceeds via a Meisenheimer intermediate, with nitro groups stabilizing negative charge buildup in the transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.